molecular formula C15H15Cl2NO B263733 3,5-dichloro-N-(4-ethoxybenzyl)aniline

3,5-dichloro-N-(4-ethoxybenzyl)aniline

Cat. No.: B263733
M. Wt: 296.2 g/mol
InChI Key: KAMPXDPNYWFRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(4-ethoxybenzyl)aniline, also known as DEBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(4-ethoxybenzyl)aniline is not well understood. However, it has been suggested that this compound may act as a nucleophile, reacting with electrophilic groups in organic compounds. This reactivity may be attributed to the presence of the electron-withdrawing chloro groups on the aniline ring.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that this compound has low toxicity and does not cause significant harm to living organisms.

Advantages and Limitations for Lab Experiments

3,5-dichloro-N-(4-ethoxybenzyl)aniline has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and easy to synthesize. However, this compound has limited solubility in water, which may limit its use in aqueous-based experiments.

Future Directions

There are several future directions for the study of 3,5-dichloro-N-(4-ethoxybenzyl)aniline. One area of interest is the development of new synthetic methods for this compound and its derivatives. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields, such as catalysis and material science. Finally, the toxicity and environmental impact of this compound should be further studied to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(4-ethoxybenzyl)aniline involves the reaction of 3,5-dichloroaniline with 4-ethoxybenzaldehyde in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

3,5-dichloro-N-(4-ethoxybenzyl)aniline has been found to have various applications in scientific research. It has been used as a precursor in the synthesis of various organic compounds, such as azo dyes and Schiff bases. This compound has also been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science.

Properties

Molecular Formula

C15H15Cl2NO

Molecular Weight

296.2 g/mol

IUPAC Name

3,5-dichloro-N-[(4-ethoxyphenyl)methyl]aniline

InChI

InChI=1S/C15H15Cl2NO/c1-2-19-15-5-3-11(4-6-15)10-18-14-8-12(16)7-13(17)9-14/h3-9,18H,2,10H2,1H3

InChI Key

KAMPXDPNYWFRLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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